Chemical Properties and Reactivity Profile of Allyl Chlorooxoacetate: A Strategic Bifunctional Reagent in Advanced Organic Synthesis
Chemical Properties and Reactivity Profile of Allyl Chlorooxoacetate: A Strategic Bifunctional Reagent in Advanced Organic Synthesis
Executive Summary
Allyl chlorooxoacetate (also known as allyl oxalyl chloride or prop-2-enyl 2-chloro-2-oxoacetate) is a highly specialized, bifunctional organic building block. Characterized by the presence of both a highly electrophilic acid chloride and a cleavable allyl ester, this reagent is indispensable in modern synthetic organic chemistry and pharmaceutical development[1]. Its primary strategic value lies in its ability to introduce an oxalyl group into a molecule while simultaneously providing an allyl protecting group that can be removed under exceptionally mild, neutral conditions. This whitepaper explores the physicochemical properties, mechanistic reactivity, and practical laboratory applications of allyl chlorooxoacetate, with a specific focus on its critical role in the synthesis of highly sensitive β -lactam antibiotics.
Physicochemical Data & Structural Analysis
Allyl chlorooxoacetate is a colorless to pale-yellow liquid with a pungent odor, typical of low-molecular-weight acyl chlorides. It is highly reactive toward moisture and must be stored under an inert atmosphere[2].
Table 1: Key Physicochemical Properties [1][3][4]
| Property | Value |
| IUPAC Name | prop-2-enyl 2-chloro-2-oxoacetate |
| CAS Number | 74503-07-4 |
| Molecular Formula | C 5 H 5 ClO 3 |
| Molecular Weight | 148.54 g/mol |
| Density | 1.213 - 1.257 g/cm³ at 25 °C |
| Boiling Point | 50-51 °C at 12 Torr (156.6 °C at 760 mmHg) |
| Flash Point | 56.1 °C (133.0 °F) |
| SMILES | ClC(=O)C(=O)OCC=C |
Mechanistic Reactivity Profile
The utility of allyl chlorooxoacetate is defined by its two orthogonal reactive centers:
Electrophilic Acyl Substitution
The acid chloride moiety is highly electrophilic. It undergoes rapid nucleophilic acyl substitution with primary and secondary amines, alcohols, and thiols to yield allyl oxamates, oxalates, and thiooxalates, respectively. The causality behind its high reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group, which increases the electrophilicity of the acyl chloride carbon.
Orthogonal Deprotection via Tsuji-Trost Cleavage
The strategic brilliance of using an allyl ester lies in its deprotection mechanism. Traditional ester protecting groups (like methyl or ethyl) require basic or acidic hydrolysis. Benzyl esters require hydrogenolysis (Pd/C, H 2 ). However, many complex APIs (Active Pharmaceutical Ingredients) contain functional groups that cannot survive these conditions.
The allyl ester is cleaved via a Tsuji-Trost reaction . A soluble Palladium(0) catalyst (e.g., Pd(PPh 3 ) 4 ) coordinates to the allyl double bond, undergoing oxidative addition to form a π -allyl palladium complex. A nucleophilic scavenger (such as morpholine or sodium 2-ethylhexanoate) then irreversibly attacks the π -allyl complex, liberating the free carboxylic acid or its corresponding salt under completely neutral conditions[5].
Workflow demonstrating the bifunctional utility of allyl chlorooxoacetate.
Case Study: Application in β -Lactam (Faropenem) Synthesis
The synthesis of penem and carbapenem antibiotics perfectly illustrates the necessity of allyl chlorooxoacetate. These molecules feature a highly strained bicyclic β -lactam ring that is easily destroyed by basic/acidic hydrolysis. Furthermore, they contain sulfur atoms that poison heterogeneous palladium catalysts (Pd/C), rendering benzyl protecting groups useless.
Table 2: Comparison of Ester Protecting Groups in Penem Synthesis
| Protecting Group | Cleavage Condition | β -Lactam Compatibility | Sulfur Compatibility |
| Methyl / Ethyl | Basic/Acidic Hydrolysis | Poor (Ring opening) | Good |
| Benzyl | Hydrogenolysis (Pd/C, H 2 ) | Good | Poor (Catalyst poisoning) |
| Allyl | Pd(0) Catalysis (Neutral) | Excellent | Excellent |
In the synthesis of Faropenem , an azetidinone thioester is condensed with allyl chlorooxoacetate in the presence of a base to form an oxalyl amide intermediate[6]. This intermediate undergoes an intramolecular Wittig cyclization to form the allyl-protected penem. Finally, the allyl group is cleaved using Pd(PPh 3 ) 4 and sodium 2-ethylhexanoate to yield Faropenem Sodium directly[5][7].
Synthetic pathway of Faropenem utilizing allyl chlorooxoacetate.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of Allyl Oxamate Derivatives (Acylation)
Self-Validation: The reaction progress is visually confirmed by the immediate precipitation of triethylamine hydrochloride (Et 3 N·HCl) as a white, fluffy solid, indicating the successful displacement of the chloride ion.
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Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
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Dissolution: Dissolve the target amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
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Base Addition: Add triethylamine (1.5 equiv). Cool the mixture to 0 °C using an ice-water bath to control the exothermic nature of the subsequent addition.
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Acylation: Dropwise, add allyl chlorooxoacetate (1.2 equiv) via syringe over 10 minutes.
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Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Thin Layer Chromatography); the polar amine spot should disappear, replaced by a less polar amide spot.
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Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
Protocol 2: Palladium-Catalyzed Deprotection of Allyl Esters
Self-Validation: The active Pd(0) catalyst forms a bright yellow solution. If the solution turns black (precipitation of "Palladium black"), it indicates catalyst decomposition (usually due to oxygen ingress), warning the researcher that the catalytic cycle has broken down.
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Degassing: In a Schlenk flask, dissolve the allyl-protected substrate (1.0 equiv) in anhydrous, thoroughly degassed tetrahydrofuran (THF) (0.1 M). Note: Oxygen must be rigorously excluded to prevent Pd(0) oxidation.
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Scavenger Addition: Add sodium 2-ethylhexanoate (1.2 equiv) or morpholine (2.0 equiv) to act as the allyl group acceptor[5].
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Catalyst Addition: Under a positive flow of argon, quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3 ) 4 ] (0.05 equiv, 5 mol%).
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Reaction: Stir the bright yellow solution at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is completely consumed.
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Isolation: If sodium 2-ethylhexanoate was used, the resulting sodium salt of the product often precipitates directly from the THF and can be isolated via vacuum filtration[7]. If morpholine was used, the reaction is concentrated, and the product is purified via reverse-phase chromatography.
References
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PubChem . Allyl chlorooxoacetate | C5H5ClO3 | CID 3018516. National Center for Biotechnology Information.
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Sigma-Aldrich . Allyl oxalyl chloride 97% (CAS: 74503-07-4). Product Documentation and Safety Data.
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DrugFuture . Faropenem daloxate Synthesis Database. Drug Synthesis Pathways.
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QuickCompany . An Improved Process For Preparation Of Feropenem Sodium And Hydrate Thereof. Patent Literature (WO 2007/039885 A1).
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